molecular formula C14H13NO6 B035470 Lycoricidine CAS No. 19622-83-4

Lycoricidine

Cat. No.: B035470
CAS No.: 19622-83-4
M. Wt: 291.26 g/mol
InChI Key: YYDLFVZOIDOGSO-UHFFFAOYSA-N
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Description

Lycoricidine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris. This compound is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of lycoricidine involves several steps, starting from readily available starting materials. One notable synthetic route includes the dearomatization of bromobenzene using arenophile-mediated dihydroxylation. This process is followed by transpositive Suzuki coupling and cycloreversion to obtain a key biaryl dihydrodiol intermediate. The intermediate is then converted to this compound through site-selective syn-1,4-hydroxyamination and deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic methodologies and the development of more efficient reaction conditions may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Lycoricidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include bromobenzene, arenophiles, and Suzuki coupling reagents. The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions involving this compound include its derivatives, such as narciclasine and pancratistatin. These derivatives exhibit similar biological activities and are often studied alongside this compound for their therapeutic potential .

Scientific Research Applications

Lycoricidine has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

Lycoricidine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. Additionally, this compound can induce autophagy, a process that helps in the degradation of damaged cellular components. These mechanisms contribute to its anticancer properties .

Comparison with Similar Compounds

Lycoricidine is structurally related to other alkaloids from the Amaryllidaceae family, such as narciclasine, 7-deoxypancratistatin, and pancratistatin. These compounds share similar biological activities, including anticancer and antiviral properties. this compound is unique due to its specific molecular structure and the distinct pathways it targets in cancer cells .

List of Similar Compounds

  • Narciclasine
  • 7-Deoxypancratistatin
  • Pancratistatin

This compound’s uniqueness lies in its ability to induce both apoptosis and autophagy, making it a versatile compound for therapeutic applications.

Properties

CAS No.

19622-83-4

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)

InChI Key

YYDLFVZOIDOGSO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O

19622-83-4

Synonyms

lycoricidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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